molecular formula C11H14N4 B6209774 1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine CAS No. 94581-94-9

1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine

Cat. No. B6209774
CAS RN: 94581-94-9
M. Wt: 202.3
InChI Key:
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Description

1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine, also known as 1-Piperidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine, is a heterocyclic compound that has been used in a variety of scientific applications. It is a versatile compound that can be used in organic synthesis, as a building block in drug discovery, and in the study of biological processes. The chemical structure of 1-Piperidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine consists of a piperidine ring and a pyrrolo[2,3-d]pyrimidine ring. This compound is of interest due to its potential medicinal applications and its ability to act as an enzyme inhibitor.

Mechanism of Action

1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine4-yl-7H-pyrrolo[2,3-d]pyrimidine is an enzyme inhibitor. It acts by binding to the active site of the enzyme, blocking the enzyme's ability to catalyze the reaction. This can lead to a decrease in the rate of the reaction, or to the complete inhibition of the reaction.
Biochemical and Physiological Effects
1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine4-yl-7H-pyrrolo[2,3-d]pyrimidine has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an inhibitor of various enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). Additionally, it has been studied for its potential anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine4-yl-7H-pyrrolo[2,3-d]pyrimidine has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound and can be stored for long periods of time. Additionally, it is a non-toxic compound and does not pose any health risks when handled in the laboratory. However, the synthesis of 1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine4-yl-7H-pyrrolo[2,3-d]pyrimidine can be difficult and time consuming. Additionally, the compound is not commercially available and must be synthesized in the laboratory.

Future Directions

1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine4-yl-7H-pyrrolo[2,3-d]pyrimidine has potential for a variety of future applications. It could be used in the development of new drugs, as an inhibitor of specific enzymes, or as a building block in organic synthesis. Additionally, it could be used to study signal transduction pathways, protein-protein interactions, and other biological processes. Furthermore, it could be used to study the effects of enzyme inhibitors on various biochemical and physiological processes. Finally, it could be used to further investigate its potential anti-inflammatory, anti-oxidant, and anti-cancer properties.

Synthesis Methods

1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine4-yl-7H-pyrrolo[2,3-d]pyrimidine can be synthesized through a variety of methods. The most common method is the reaction of 4-chloro-1-piperidine with 3-amino-2-chloropyridine. This reaction produces the desired compound in high yields. Additionally, 1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine4-yl-7H-pyrrolo[2,3-d]pyrimidine can be synthesized through the reaction of 4-chloro-1-piperidine with 2-amino-4-chloropyridine. This reaction produces the desired compound in moderate yields.

Scientific Research Applications

1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine4-yl-7H-pyrrolo[2,3-d]pyrimidine has been used in a variety of scientific research applications. It has been studied as an enzyme inhibitor, as a potential drug candidate, and as a building block in organic synthesis. Additionally, it has been used in the study of biological processes such as signal transduction pathways and protein-protein interactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine' involves the synthesis of the pyrrolopyrimidine ring system followed by the coupling of the piperidine ring to the pyrrolopyrimidine ring system.", "Starting Materials": [ "4-chloro-3-nitropyridine", "ethyl acetoacetate", "hydrazine hydrate", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "piperidine", "potassium carbonate", "acetic acid", "sodium borohydride", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine", "a. React 4-chloro-3-nitropyridine with ethyl acetoacetate in the presence of hydrazine hydrate to form 7-ethyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.", "b. Reduce the nitro group using sodium borohydride to obtain 7-ethyl-5-amino-7H-pyrrolo[2,3-d]pyrimidine.", "c. Cyclize the amino group with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of potassium carbonate to form 1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}ethanone.", "Step 2: Coupling of piperidine ring to pyrrolopyrimidine ring system", "a. React 1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}ethanone with piperidine in the presence of acetic acid to form the final compound '1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine'.", "b. Purify the compound using column chromatography with a mixture of diethyl ether and triethylamine as the eluent.", "c. Recrystallize the purified compound from water to obtain the final product." ] }

CAS RN

94581-94-9

Product Name

1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine

Molecular Formula

C11H14N4

Molecular Weight

202.3

Purity

95

Origin of Product

United States

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